Methyl 2-(4-hydroxybenzoyl)benzoate

Description

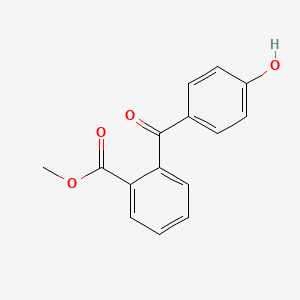

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-hydroxybenzoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)13-5-3-2-4-12(13)14(17)10-6-8-11(16)9-7-10/h2-9,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMDAJBBMNDKJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21147-23-9 | |

| Record name | methyl 2-(4-hydroxybenzoyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of Methyl 2 4 Hydroxybenzoyl Benzoate

Established Synthetic Pathways for Methyl 2-(4-hydroxybenzoyl)benzoate

The primary route for synthesizing this compound is a sequential process involving the formation of a key acid intermediate followed by an esterification reaction.

The essential precursor, 2-(4-hydroxybenzoyl)benzoic acid, is commonly synthesized via the Friedel-Crafts acylation of phenol (B47542) with phthalic anhydride (B1165640). researchgate.netgoogle.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride or zinc chloride. google.com The reaction proceeds by forming a highly reactive acylium ion from the phthalic anhydride and catalyst, which then attacks the electron-rich phenol ring, primarily at the para-position, to form the desired product. researchgate.net

Ionic liquids have also been explored as catalysts for this type of acylation, with some methods reporting yields of up to 98%. google.com For instance, the reaction of ethylbenzene (B125841) with phthalic anhydride using supported ionic liquid catalysts has demonstrated high conversion rates. gychbjb.com The reaction conditions, including temperature and catalyst choice, are critical for optimizing the yield and purity of the resulting aroylbenzoic acid.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Amylbenzene, Phthalic Anhydride | Ionic Liquid | - | 40-60 °C | 6-8 h | Up to 98% google.com |

| Ethylbenzene, Phthalic Anhydride | Supported Ionic Liquid on modified SiO₂ | - | - | - | 91.1% Selectivity gychbjb.com |

Following the synthesis of 2-(4-hydroxybenzoyl)benzoic acid, the final step is its esterification to yield this compound. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. tcu.eduyoutube.com This reaction is an equilibrium process; therefore, using excess alcohol or removing the water as it forms helps to drive the reaction toward the product, maximizing the yield. tcu.edu

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule result in the formation of the methyl ester. youtube.com

Analogous Synthetic Strategies for Related Benzophenone (B1666685) and Benzoate (B1203000) Derivatives

The synthetic principles applied to this compound are transferable to the creation of a diverse range of structurally related compounds.

The synthesis of Methyl 4-Benzyloxy-2-hydroxybenzoate provides an example of protective group chemistry in the formation of benzoate derivatives. A common pathway involves the selective alkylation of methyl 2,4-dihydroxybenzoate (B8728270) with benzyl (B1604629) chloride. researchgate.net This reaction is typically carried out in a solvent like acetone (B3395972) or methylethylketone, using a weak base such as anhydrous potassium carbonate. researchgate.net The mixture is refluxed for several hours to ensure the reaction goes to completion. researchgate.net Following the reaction, purification is achieved through extraction and column chromatography to yield the final product. researchgate.net This method highlights the use of a benzyl protecting group to selectively functionalize one of the hydroxyl groups.

Hexyl 2-(4-Diethylamino-2-hydroxybenzoyl)benzoate, commercially known as DHHB, is a widely used UV-A filter whose synthesis involves a multi-step process. epo.org The synthesis starts with the reaction of 3-diethylaminophenol (B49911) and phthalic anhydride. chemicalbook.com This step forms the intermediate 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. chemicalbook.com The reaction can be performed by refluxing the starting materials in a solvent like toluene (B28343). chemicalbook.com

The second stage involves the esterification of this carboxylic acid intermediate with n-hexanol to produce DHHB. epo.org This esterification can be facilitated by reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). chemicalbook.com The final product is typically an oil that requires purification through chromatography and washing steps. chemicalbook.com

Table 2: Two-Step Synthesis of DHHB

| Step | Reactants | Reagents/Catalysts | Key Transformation |

|---|---|---|---|

| 1 | 3-Diethylaminophenol, Phthalic Anhydride | Toluene (solvent) | Formation of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid chemicalbook.com |

The use of solid-supported reagents is an emerging strategy in organic synthesis that combines the benefits of solid-phase and solution-phase chemistry. nih.govdurham.ac.uk These reagents, where the active chemical is bound to a polymer or solid support like silica, simplify product purification, as the spent reagent can be removed by simple filtration. sopachem.comprinceton.edu This allows for the use of excess reagents to drive reactions to completion without complicating the workup process. nih.govprinceton.edu

In the context of synthesizing benzophenone and benzoate derivatives, solid-supported reagents can be applied to various transformations:

Oxidation and Reduction: Reagents like polymer-supported triphenylphosphine (B44618) can be used for reactions such as the Staudinger reduction. sopachem.com Similarly, oxidizing agents like tetra-n-propylammonium perruthenate (TPAP) can be immobilized on a solid support for the conversion of alcohols to aldehydes and ketones. durham.ac.uk

Catalysis: Solid acid catalysts, such as zirconium/titanium oxides or supported ionic liquids, can be employed for esterification and Friedel-Crafts reactions, offering high selectivity and the potential for catalyst recycling. gychbjb.commdpi.com

Scavenging: Solid-supported "scavenger" resins can be used to remove unreacted starting materials or by-products from the reaction mixture, streamlining purification. nih.gov

This approach is particularly valuable for creating libraries of compounds for research and drug discovery, as it facilitates more efficient and automated synthesis protocols. nih.govdesigner-drug.com

Exploration of Novel and High-Yield Synthetic Routes

The synthesis of this compound can be approached through several established organic chemistry reactions. The primary methods revolve around the formation of the ester and the benzophenone core. Two of the most viable synthetic strategies are the Fischer-Speier esterification of the parent carboxylic acid and the Friedel-Crafts acylation.

Another potential high-yield route is through a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of a phenol with a suitable benzoic acid derivative. A plausible pathway is the acylation of phenol with methyl 2-(chloroformyl)benzoate, using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction would directly form the benzophenone structure. The synthesis of the precursor, 2-(4-hydroxybenzoyl)benzoic acid, can be achieved by the reaction of phthalic anhydride with phenol. google.com

The following table outlines a generalized procedure for the Fischer-Speier esterification, based on common laboratory practices for similar benzoic acids. uomustansiriyah.edu.iqyoutube.com

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Reactant Mixing | 2-(4-hydroxybenzoyl)benzoic acid, Methanol (excess) | Dissolve the carboxylic acid in the alcohol. |

| 2 | Catalyst Addition | Concentrated Sulfuric Acid (catalytic amount) | To protonate the carbonyl oxygen and initiate nucleophilic attack. |

| 3 | Reaction | Reflux for several hours | To drive the reaction to completion. |

| 4 | Work-up | Cool, neutralize with a weak base (e.g., NaHCO₃ solution) | To remove the acid catalyst and unreacted carboxylic acid. |

| 5 | Extraction | Organic solvent (e.g., ethyl acetate) | To isolate the ester from the aqueous phase. |

| 6 | Purification | Distillation or recrystallization | To obtain the pure this compound. |

A study on a related compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, was synthesized in a molten state by reacting 3-N,N-diethylaminophenol with phthalic anhydride, yielding the acid precursor for subsequent esterification. google.com This suggests that solvent-free or high-concentration conditions could be a high-yield strategy for producing the necessary precursors for this compound.

Directed Chemical Transformations and Functionalization Reactions

The structure of this compound offers two primary sites for chemical transformation: the phenolic hydroxyl group and the methyl ester group. These sites allow for a range of functionalization reactions to produce various derivatives.

The ester group is susceptible to hydrolysis , which converts the methyl ester back to the parent carboxylic acid, 2-(4-hydroxybenzoyl)benzoic acid. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), followed by acidification. chemspider.comresearchgate.net This transformation is often a necessary step in multi-step syntheses where the ester acts as a protecting group for the carboxylic acid.

The phenolic hydroxyl group is a prime site for O-alkylation reactions to form ethers. This can be achieved by reacting this compound with an alkyl halide in the presence of a base, such as potassium carbonate. This reaction would yield various alkoxy derivatives, which could have different chemical and physical properties.

The table below details a representative procedure for the hydrolysis of a methyl benzoyl benzoate derivative, which is expected to be highly analogous to the hydrolysis of this compound. chemspider.com

| Step | Action | Reagents/Conditions | Product | Yield |

| 1 | Hydrolysis | NaOH, Water, Methanol | 2-(4-hydroxybenzoyl)benzoic acid | >90% |

| Reflux for 4 hours | ||||

| 2 | Acidification | Concentrated HCl |

Further functionalization could also target the aromatic rings through electrophilic aromatic substitution, though the existing substituents would direct the position of new functional groups.

Structural Elucidation and Crystallographic Analysis of Methyl 2 4 Hydroxybenzoyl Benzoate

Single-Crystal X-ray Diffraction Studies

Molecular Conformation and Dihedral Angle Analysis of Aromatic Rings

Crystal Data for Methyl 2-(4-hydroxybenzoyl)benzoate nih.gov

| Parameter | Value |

| Formula | C15H12O4 |

| Molecular Weight | 256.25 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.9017 (12) |

| b (Å) | 13.9940 (17) |

| c (Å) | 10.0473 (12) |

| β (°) | 94.687 (12) |

| Volume (ų) | 1247.4 (3) |

| Z | 4 |

Supramolecular Assembly and Intermolecular Interactions in the Crystal Lattice

The stability of the crystal structure of this compound is not solely dependent on the covalent bonds within the molecule but is significantly influenced by a network of non-covalent intermolecular interactions. These interactions dictate how the molecules arrange themselves in the crystal lattice, forming a stable three-dimensional structure. nih.gov

A primary and crucial intermolecular interaction in the crystal packing of this compound is the presence of O—H···O hydrogen bonds. nih.gov The hydroxyl group (-OH) on one molecule acts as a hydrogen bond donor, while an oxygen atom from a neighboring molecule serves as the acceptor. These hydrogen bonds link the molecules together, forming chains described by the graph set notation C(8). These chains propagate along the rsc.org direction within the crystal. nih.gov

Hydrogen-Bond Geometry (Å, °) nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1···O4i | 0.84 | 1.94 | 2.765 (2) | 168 |

| C10—H10···O2ii | 0.95 | 2.58 | 3.483 (3) | 159 |

| C13—H13···O3iii | 0.95 | 2.59 | 3.454 (3) | 151 |

Symmetry codes: (i) x+1/2, -y+1/2, z+1/2; (ii) -x+1, -y, -z+1; (iii) -x+1/2, y+1/2, -z+3/2

Comparative Structural Analysis with Substituted Benzophenone (B1666685) Analogues

The structural features of this compound can be better understood by comparing them with those of other substituted benzophenone analogues. For instance, the dihedral angle between the benzene (B151609) rings in Methyl 4-benzyloxy-2-hydroxybenzoate is 67.18 (8)°. researchgate.net Another related compound, Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, exhibits a dihedral angle of 83.48 (16)° between its benzene ring and the terminal isopropyl group's carbon atoms. researchgate.net These variations in dihedral angles highlight how different substituents on the benzophenone core can influence the molecular conformation.

Furthermore, the nature and pattern of intermolecular interactions also differ among these analogues. While this compound features O—H···O and C—H···O interactions, other derivatives showcase different or additional bonding motifs. nih.gov For example, Methyl 4-benzyloxy-2-hydroxybenzoate has an intramolecular O—H···O hydrogen bond and intermolecular C—H···O and C—H···π interactions. researchgate.net In Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, intramolecular N—H···O and O—H···O hydrogen bonds are present, leading to the formation of C(7) chains through intermolecular O—H···O bonds, as well as weak π–π stacking interactions. researchgate.net These comparisons underscore the significant impact of substituent groups on both the molecular geometry and the resulting supramolecular architecture.

Advanced Crystallographic Refinement Techniques and Data Interpretation

The process of determining the crystal structure from diffraction data involves a critical step known as refinement. numberanalytics.comnumberanalytics.com For this compound, the refinement was carried out on F², a method that considers all measured reflection data. nih.gov

The hydrogen atom of the hydroxyl group was located from a difference Fourier map and was refined isotropically. The remaining hydrogen atoms were placed in calculated positions and refined using a riding model. nih.gov This is a common strategy in the crystallography of organic molecules. nih.govplos.org

The quality of the refinement is assessed by several parameters. For this compound, the final R-factor for reflections with I > 2σ(I) was 0.042, and the weighted R-factor (wR) for all data was 0.117. The goodness-of-fit (S) value was 1.02. nih.gov These values indicate a good agreement between the observed diffraction data and the calculated model of the crystal structure.

Modern crystallographic software and techniques, such as multi-scan absorption correction and advanced refinement models, are crucial for obtaining high-quality and reliable structural data, especially for organic compounds where weak interactions play a vital role. nih.goviucr.orgrsc.org The use of techniques like the independent atom model (IAM) or more advanced transferable aspherical atom models (TAAM) can further enhance the accuracy of the refined structure. iucr.org

Spectroscopic Investigations and Photophysical Properties of Methyl 2 4 Hydroxybenzoyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound.

Proton (¹H) NMR Characterization

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For Methyl 2-(4-hydroxybenzoyl)benzoate, distinct peaks are expected for each unique carbon atom. nih.gov Analysis of related structures, such as methyl 2-hydroxybenzoate, shows that the carbonyl carbon of the ester group has the largest chemical shift. docbrown.info The carbons of the benzene (B151609) rings and the methyl group will have characteristic chemical shifts influenced by their local electronic environment. docbrown.infochemicalbook.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (ester) | ~170 |

| Carbonyl (ketone) | ~195 |

| Aromatic C-O | ~160 |

| Aromatic C-H | 115-140 |

| Methyl (ester) | ~52 |

Note: These are approximate values based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. researchgate.net Sharp peaks around 1720 cm⁻¹ and 1650 cm⁻¹ would be indicative of the C=O stretching vibrations of the ester and ketone groups, respectively. docbrown.infonih.gov The region between 1600-1450 cm⁻¹ would display absorptions due to C=C stretching vibrations within the aromatic rings. docbrown.info The fingerprint region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from a mixture in the gas chromatograph. japsonline.commdpi.com Upon entering the mass spectrometer, it would be ionized, and a mass spectrum would be generated. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 256.25 g/mol . nih.govchemspider.com Fragmentation of the molecular ion would produce a characteristic pattern of fragment ions, with prominent peaks likely at m/z 121 and 163. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Related Compounds

LC-MS and LC-MS/MS are powerful techniques for the analysis of similar and related benzophenone (B1666685) compounds in various matrices. nih.govfrontiersin.org These methods are particularly useful for analyzing compounds that are not easily volatilized for GC-MS. researchgate.net In LC-MS/MS, a precursor ion is selected and fragmented to produce product ions, which provides a high degree of selectivity and sensitivity. rsc.org This technique has been successfully applied to the determination of benzophenone and its derivatives in complex samples like human serum and wastewater. nih.govfrontiersin.org The development of such methods often involves optimizing the mobile phase composition, pH, and mass spectrometer parameters to achieve the best analytical performance. frontiersin.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Advanced Photophysical Studies

The photophysical behavior of this compound is dictated by the electronic structure arising from its constituent chromophores: a benzophenone core and a p-hydroxybenzoate moiety. The interaction between these groups governs the molecule's absorption and emission properties.

Electronic Absorption Characteristics

The electronic absorption spectrum of this compound is characterized by contributions from its benzophenone and methyl p-hydroxybenzoate components. Compounds containing a p-hydroxybenzoate group typically exhibit broad absorption bands in the 200 to 400 nm range. nist.gov For instance, methyl p-hydroxybenzoate itself shows distinct absorption characteristics that change with the ionization state of the phenolic hydroxyl group. nist.gov

The benzophenone chromophore generally displays two main absorption bands. The first is a weak band corresponding to the spin-forbidden n→π* transition, and the second is a strong band related to the π→π* transition. The presence of the hydroxyl group in the para position on one of the phenyl rings can influence the character of the lowest excited singlet state (S1). researchgate.net For many benzophenones, the S1 state has n–π* character, which leads to very short lifetimes of a few picoseconds. researchgate.net

In related compounds like Diethylamino Hydroxybenzoyl Hexyl Benzoate (B1203000), a substituted benzophenone, the absorption maximum is found at 354 nm, covering the UVA range. atamanchemicals.comatamanchemicals.com Given its structure, the UV spectrum of this compound is expected to show significant absorption in the UVA region, influenced by the precise solvent environment. researchgate.net The solvent can affect the nature of the S1 state, determining whether it is n–π* or π–π* in character, which in turn impacts the subsequent photophysical processes. researchgate.net

Table 1: UV Absorption Maxima for Related Compounds

| Compound | Absorption Maximum (λmax) | Solvent |

|---|---|---|

| Diethylamino Hydroxybenzoyl Hexyl Benzoate | 354 nm | Not Specified |

Note: Data is based on structurally related compounds to infer the expected characteristics of this compound.

Fluorescence Emission Properties

The fluorescence properties of benzophenone derivatives are highly dependent on their substitution pattern and environment. Benzophenone itself is known for its very low fluorescence quantum yield due to highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet manifold (T1). researchgate.net However, specific substitutions can alter these deactivation pathways.

For example, certain 2-hydroxybenzophenone (B104022) derivatives are known to exhibit dual-emission spectra as a result of an excited-state intramolecular proton transfer (ESIPT) process. nih.gov In these molecules, excitation leads to the formation of a keto-tautomer which is responsible for a redshifted fluorescence band. nih.gov While this compound has a hydroxyl group at the 4-position and cannot undergo the same intramolecular hydrogen bonding and ESIPT mechanism as 2-hydroxy derivatives, the presence of the hydroxyl group is still significant.

Studies on other benzoate esters, such as methyl 4-(4-alkoxystyryl)benzoates, have shown fluorescence emission in the blue region of the spectrum, around 422–425 nm, in both solution and solid states. researchgate.net The fluorescence of 7-hydroxy-4-methylcoumarin, another related structure, is sensitive to solvent polarity and hydrogen-bonding interactions, which can lead to the formation of excited-state complexes or tautomers responsible for its emission characteristics. researchgate.net Therefore, while strong fluorescence from this compound is not expected due to the efficient ISC of the benzophenone core, weak emission that is sensitive to the solvent environment might be observable.

Excited-State Dynamics and Ultrafast Relaxation Pathways in Related Compounds

The photophysics of benzophenones is a classic example of ultrafast excited-state dynamics, dominated by intersystem crossing (ISC). Following excitation to the singlet manifold, benzophenone undergoes rapid relaxation to the lowest excited singlet state, S1(n,π*). researchgate.netacs.org From here, ISC to the triplet manifold occurs on a picosecond timescale. researchgate.netacs.org

Detailed studies using ultrafast absorption spectroscopy have revealed a complex relaxation process. acs.org The transition from the S1(n,π) state to the T1(n,π) state is formally forbidden by selection rules. acs.org Research suggests that the ISC process may proceed through an intermediate state, potentially a vibrationally "hot" T1 state or via the nearby T2(π,π*) state. acs.orgacs.org A two-step kinetic model, S1 → IS → T1 (where IS is an intermediate species), has been proposed, with characteristic times of approximately 6.5 ps and 10 ps for each step, respectively. acs.org

The nature of the solvent and substituents plays a critical role in these dynamics. researchgate.netrsc.org In hydrogen-bonding solvents like methanol (B129727), the ISC time constant for benzophenone can increase from sub-picosecond to 1.7 ± 0.2 ps. researchgate.net The solvent can also influence the relative energies of the n–π* and π–π* triplet states, which affects the phosphorescence lifetime. researchgate.net For donor-acceptor compounds based on benzophenone and carbazole, the substitution position (ortho, meta, or para) has been shown to dramatically alter the excited-state evolution, including intramolecular charge transfer (ICT) and ISC processes. rsc.orgresearchgate.net For this compound, the interplay between the hydroxyl and methyl ester groups on the benzophenone framework dictates the specific energy landscape and the rates of radiative and non-radiative decay pathways. researchgate.net

Theoretical and Computational Chemistry Studies of Methyl 2 4 Hydroxybenzoyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in understanding the fundamental aspects of Methyl 2-(4-hydroxybenzoyl)benzoate.

The electronic properties of this compound have been investigated using DFT methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set. These studies focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key parameter in this analysis. A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the likely sites for electrophilic attack. The positive potential is generally found around the hydrogen atoms.

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound, researchers can assign specific vibrational modes to the observed spectral bands. These calculations are typically performed using the same DFT methods as the electronic structure analysis.

The predicted vibrational frequencies are often scaled to better match experimental data, accounting for the anharmonicity of real systems. Key vibrational modes for this molecule include the O-H stretching of the hydroxyl group, the C=O stretching of the ester and ketone groups, and various aromatic C-H and C-C stretching vibrations.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations can be employed to understand its potential interactions with biological macromolecules, such as proteins or enzymes. These simulations provide insights into the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. While specific docking studies on this compound are not extensively detailed in the provided search results, the methodology is a standard approach for evaluating the potential biological activity of similar compounds.

Investigation of Intermolecular and Intramolecular Interactions

A significant feature of this compound is the presence of an intramolecular hydrogen bond. This bond forms between the hydroxyl group (-OH) and the carbonyl group (C=O) of the benzoyl moiety. The formation of this hydrogen bond creates a stable six-membered ring, which influences the molecule's conformation and electronic properties. The strength and nature of this intramolecular hydrogen bond can be analyzed using computational methods, which can calculate bond lengths, bond angles, and the associated stabilization energy.

Computational Prediction of Thermochemical and Conformational Behavior

Computational methods can also be used to predict the thermochemical properties of this compound, such as its heat of formation, entropy, and heat capacity. These parameters are valuable for understanding the molecule's stability and its behavior at different temperatures.

Conformational analysis involves identifying the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, a key conformational feature is the dihedral angle between the two phenyl rings. Computational studies can map the potential energy surface as a function of this dihedral angle to identify the lowest energy (most stable) conformation. The presence of the intramolecular hydrogen bond significantly restricts the conformational freedom of the molecule, favoring a more planar arrangement.

Reaction Mechanisms and Chemical Pathways Involving Methyl 2 4 Hydroxybenzoyl Benzoate

Hydrolytic Cleavage Reactions

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. wikipedia.org In the case of methyl 2-(4-hydroxybenzoyl)benzoate, the ester linkage is susceptible to hydrolysis, which can be catalyzed by either acids or bases. wikipedia.orgquora.com

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the ester undergoes saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. The result of this cleavage is the formation of a carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid, 2-(4-hydroxybenzoyl)benzoic acid. quora.comchemspider.com A study on the hydrolysis of a related compound, methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate, demonstrated a 95% yield of the corresponding carboxylic acid after refluxing with sodium hydroxide in a water-methanol solution for four hours. chemspider.com

High-temperature water can also promote the hydrolysis of methyl benzoates without the need for strong acids or bases, offering a more environmentally friendly approach. psu.edu This method has been shown to be effective for the hydrolysis of sterically hindered esters. psu.edu

The general mechanism for the base-catalyzed hydrolysis of an ester is as follows:

The hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

A tetrahedral intermediate is formed.

The intermediate collapses, and the methoxy (B1213986) group is eliminated as a leaving group, forming the carboxylate.

The methoxide (B1231860) ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target different functional groups within the molecule. The phenolic hydroxyl group is susceptible to oxidation, which could potentially lead to the formation of quinone-type structures or polymeric materials, especially under strong oxidizing conditions.

Conversely, the ketone carbonyl group of the benzophenone (B1666685) moiety can be reduced. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can convert the ketone into a secondary alcohol, yielding methyl 2-((4-hydroxyphenyl)(hydroxy)methyl)benzoate. Further reduction could potentially affect the ester group, though this would require harsher conditions.

Enzymatic oxidation and reduction reactions are also highly relevant in biological systems and for biocatalytic applications. Oxidoreductases, a major class of enzymes, catalyze molecular oxidations and reductions. mt.com For instance, monooxygenase enzymes can facilitate C-O bond formation, leading to the oxidation of various functional groups. mt.com On the other hand, ketoreductases and dehydrogenases are capable of the enantiospecific reduction of ketones to alcohols. mt.com

Chlorination and Transformation Product Formation in Aqueous Environments

The presence of this compound in aqueous environments, such as swimming pools or water treatment facilities, can lead to the formation of chlorinated byproducts upon reaction with disinfectants like sodium hypochlorite. researchgate.netresearchgate.net These transformation products can have different toxicological profiles than the parent compound. researchgate.net

A study on a structurally similar UV filter, hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB), investigated its chlorination in an aquatic environment. researchgate.net The research identified the formation of three chlorinated transformation products. researchgate.net The chlorination primarily occurs on the aromatic ring activated by the hydroxyl group. researchgate.net

For this compound, the hydroxyl group on the phenol (B47542) ring is an activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already substituted, chlorination is expected to occur at the positions ortho to the hydroxyl group.

A study on the chlorination of methyl p-methylbenzoate, which involves the side-chain chlorination of an aromatic compound, highlights that this type of reaction proceeds via a free radical mechanism, often initiated by UV light or a chemical catalyst. google.com While this is a different part of the molecule, it illustrates the potential for multiple reaction pathways depending on the conditions.

The following table summarizes the identified transformation products of a related compound, DHHB, during aquatic chlorination.

| Compound | Retention Time (min) | Major Ions | Calculated Mass | Elemental Composition | Error (ppm) |

| DHHB | 11.2 | [M+Na]⁺ | 398.2327 | C₂₄H₃₁NO₃ | 1.0 |

| P1 | - | - | - | - | - |

| P2 | - | - | - | - | - |

| Table adapted from a study on the chlorination of a similar UV filter, DHHB. researchgate.net |

Enzymatic Transformations and Biocatalytic Mechanisms

Enzymes play a crucial role in the transformation of aromatic compounds in biological systems. ontosight.aiwikipedia.orgthesciencenotes.com While specific enzymatic studies on this compound are limited, the metabolism of its structural components, such as 4-hydroxybenzoate (B8730719), provides valuable insights.

4-Hydroxybenzoate is a common intermediate in the microbial degradation of various aromatic compounds. thesciencenotes.comnih.gov Several enzymes are involved in its metabolism:

4-Hydroxybenzoate 3-monooxygenase (PHBH): This flavoprotein hydroxylates 4-hydroxybenzoate to produce 3,4-dihydroxybenzoate (protocatechuate). wikipedia.org The reaction requires molecular oxygen and a reducing agent like NADPH. wikipedia.org The mechanism involves the reduction of the flavin cofactor, its reaction with oxygen to form a hydroperoxyflavin intermediate, and subsequent hydroxylation of the substrate. wikipedia.org

4-Hydroxybenzoate 1-hydroxylase: This enzyme converts 4-hydroxybenzoate into hydroquinone (B1673460) by hydroxylation and subsequent decarboxylation. ontosight.ai It also requires molecular oxygen and a reducing equivalent. ontosight.ai

4-Hydroxybenzoate-CoA ligase: In anaerobic degradation pathways, 4-hydroxybenzoate is first activated to its coenzyme A (CoA) thioester by this enzyme. nih.gov This activation step is crucial for subsequent anaerobic metabolism. nih.gov

These enzymatic pathways highlight potential metabolic routes for the 4-hydroxybenzoyl moiety of this compound.

Hydrolases are a class of enzymes that catalyze hydrolysis reactions, such as the cleavage of ester and amide bonds. wikipedia.orgmt.comnih.gov These enzymes are highly specific and efficient. libretexts.org

Lipases and Esterases: These enzymes are commonly used in biocatalysis for the hydrolysis of esters. wikipedia.orgnih.gov The catalytic mechanism typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the enzyme's active site. libretexts.org The serine hydroxyl group acts as a nucleophile to attack the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol component (methanol in this case). The acyl-enzyme intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. libretexts.org

Enzyme Specificity: A key feature of enzymes is their high specificity. libretexts.org For instance, some proteases will only cleave peptide bonds adjacent to specific amino acids. libretexts.org Similarly, an esterase that could hydrolyze this compound would need to accommodate the bulky benzophenone structure in its active site.

The enzymatic synthesis of methyl benzoate (B1203000) using Candida rugosa lipase (B570770) has been reported, demonstrating that lipases can catalyze the reverse reaction of esterification. nih.gov This suggests that such enzymes could also be effective for the hydrolysis of this compound.

Photochemical Reaction Pathways and Degradation Mechanisms

Benzophenone derivatives are known for their photochemical activity and are often used as UV filters. Upon absorption of UV radiation, this compound can be excited to a higher energy state. This excited state can then undergo several deactivation pathways, including:

Intersystem Crossing: The excited singlet state can convert to a more stable triplet state. The triplet state is a potent photosensitizer and can initiate other chemical reactions.

Photochemical Reactions: The excited molecule can undergo various photochemical reactions, such as photoreduction of the carbonyl group or cleavage of the ester bond.

Energy Transfer: The excited molecule can transfer its energy to other molecules, such as molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen. These ROS can then degrade the compound or other organic matter in the vicinity.

The presence of the phenolic hydroxyl group can also influence the photochemical behavior, potentially leading to the formation of phenoxyl radicals. These radicals can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of degradation products.

Advanced Applications and Research Directions for Methyl 2 4 Hydroxybenzoyl Benzoate

Applications in Advanced Materials Science

The benzophenone (B1666685) moiety is a robust structural unit that imparts unique photophysical properties, making it a valuable component in the development of advanced materials. Its applications range from creating materials with specific optical properties to enhancing the durability of polymers.

While specific research focusing solely on Methyl 2-(4-hydroxybenzoyl)benzoate in liquid crystal applications is not widely documented, the foundational compound, benzophenone, is known to exist in multiple states, including glass, supercooled liquid, and distinct crystalline phases (α and β). rsc.org This polymorphic behavior is fundamental to materials science and the design of materials with tunable physical properties. rsc.org

Furthermore, benzophenone structures are utilized as guest molecules in the formation of novel co-crystals, where they are encapsulated within host molecular crystals to create materials with unique chiral or optical properties. mdpi.com The principle that phenyl benzoate (B1203000) structures can form the core of nematic liquid crystals is also well-established; for example, 4-Pentylphenyl 4-methylbenzoate is a known liquid crystal used in optical electronics. ossila.com This demonstrates the inherent potential of the benzoate and benzophenone chemical classes in the rational design of liquid crystalline materials.

Benzophenone and its derivatives are extensively incorporated into polymeric systems to enhance their properties and durability. wikipedia.org A primary application is as a UV blocker in plastic packaging, where it absorbs damaging UV radiation, thereby preventing the photo-degradation of the polymer matrix or its contents. wikipedia.org This allows products to be packaged in clear materials like PETE without being compromised by sunlight. wikipedia.org

In the realm of advanced manufacturing, benzophenones act as highly efficient photoinitiators in UV-curing applications for inks, coatings, and adhesives. wikipedia.orgnih.gov Upon exposure to UV light, the benzophenone molecule generates radicals that initiate polymerization, rapidly hardening the material. acs.org This process is crucial in the printing industry and for creating clear, protective coatings. wikipedia.org Researchers have also used benzophenone as a photo-reactive anchor group to graft polymer layers onto surfaces, creating well-defined, surface-attached polymer networks and hydrogels with tailored functionalities. acs.orgmdpi.com

Design of Chemical Probes for Biological Systems

The ability of the benzophenone group to become chemically reactive upon exposure to UV light makes it an invaluable tool for biochemists and medicinal chemists studying biological systems at the molecular level.

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the interactions between small molecules (ligands) and their protein targets. nih.govmdpi.com The benzophenone moiety is one of the most important photoreactive groups used in the design of these chemical probes. nih.gov

The mechanism relies on the photochemistry of the benzophenone core. When a probe containing a benzophenone group is irradiated with long-wavelength UV light (typically around 350-360 nm), the carbonyl group is excited to a reactive triplet diradical state. nih.govscispace.com This highly reactive intermediate can then abstract a hydrogen atom from a nearby C-H bond—such as those on the amino acid residues within a protein's binding site—to form a stable, covalent C-C bond. mdpi.comnih.gov This permanently links the probe to its target protein, allowing for subsequent isolation and identification. mdpi.com

The key advantages of using benzophenone for PAL include its chemical stability in the absence of light and its inertness to most biological reaction conditions. nih.gov However, its relatively large size can sometimes interfere with ligand-protein binding, and longer irradiation times may be required compared to other photoprobes, which can increase the risk of non-specific labeling. nih.govscispace.com Despite these considerations, novel linkers incorporating benzophenone have been successfully designed to covalently trap and identify protein partners in crucial biological complexes. nih.gov

| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Benzophenone | Triplet Diradical | ~350-360 nm | Chemically stable, inert to most solvents. nih.gov | Bulky, may require longer irradiation, can lead to non-specific labeling. nih.govscispace.com |

| Phenyldiazirine | Carbene | ~350-380 nm | Small size, highly reactive, rapid cross-linking. nih.gov | Can be less stable during synthesis. nih.gov |

| Phenylazide | Nitrene | ~250-300 nm | Relatively easy to synthesize. nih.gov | Can rearrange to less reactive species, lower wavelength may damage proteins. nih.gov |

Principles of Photoprotective Agent Design and UV Filter Research

Benzophenone-type compounds are a cornerstone in the development of photoprotective agents, commonly known as UV filters, which are essential active ingredients in sunscreens and other personal care products. wikipedia.orgnih.gov

The fundamental principle behind their function is the strong absorption of ultraviolet radiation, followed by the safe dissipation of the absorbed energy as heat, preventing it from reaching and damaging the skin or other materials. nih.gov An effective UV filter must not only absorb UV light efficiently but also exhibit high photostability, meaning it does not readily break down upon exposure to light. nih.govresearchgate.net The degradation of a UV filter reduces its protective capacity and can lead to the formation of potentially harmful by-products. nih.gov The photostability and degradation kinetics of benzophenone-type UV filters are therefore areas of intense study, often involving advanced oxidation processes to simulate environmental and biological conditions. nih.govnih.gov

For instance, studies on Benzophenone-3 (BP-3), a widely used UV filter, have shown it to be highly photostable when exposed to both UV and artificial solar light in pure water, with only an 8% loss after 50 days of solar radiation. researchgate.net However, its stability can be influenced by other substances in a formulation. The presence of humic acid, a component of natural organic matter, can accelerate the degradation of BP-3. researchgate.net

Conversely, a stable UV filter can influence the stability of other, less stable compounds. In one study, the presence of BP-3 was found to slow the photodegradation of benzotriazole, an anticorrosion agent, increasing its half-life from 2.8 hours to 4.5 hours under UV irradiation. researchgate.net This demonstrates that the inclusion of a highly stable benzophenone derivative can enhance the persistence of other components in a mixture, an important consideration in designing effective and long-lasting photoprotective formulations. researchgate.net

Strategic Role as a Synthetic Precursor in Complex Organic Synthesis

The utility of this compound as a synthetic precursor is most prominently demonstrated in the pharmaceutical industry, where it serves as a key starting material for the synthesis of the antispasmodic drug, Pitofenone (B1678488) nih.gov. This application highlights the compound's value in creating molecules with significant therapeutic effects. The synthesis of Pitofenone from this compound is a multi-step process that leverages the reactivity of the phenolic hydroxyl group.

The initial and crucial step in this synthesis is the etherification of the phenolic hydroxyl group of this compound. This reaction, typically a Williamson ether synthesis, involves the reaction of the phenoxide, formed by treating the starting material with a base, with a suitable alkylating agent. In the case of Pitofenone synthesis, the alkylating agent is 2-chloroethylpiperidine or a similar reagent. This step is critical as it introduces the piperidinoethoxy side chain, which is essential for the pharmacological activity of Pitofenone.

The following table outlines the key transformation in the synthesis of a Pitofenone intermediate from this compound:

| Starting Material | Reagent | Product | Reaction Type |

| This compound | 1-(2-Chloroethyl)piperidine, Base (e.g., K₂CO₃) | Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate | Williamson Ether Synthesis |

This initial etherification is a prime example of how the inherent functionality of this compound is exploited to build molecular complexity. The resulting intermediate, Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate, can then be further transformed to yield Pitofenone.

Beyond its established role in Pitofenone synthesis, the structural features of this compound make it a promising candidate as a precursor for a variety of other complex organic molecules. The presence of three distinct functional groups—the phenolic hydroxyl, the methyl ester, and the benzophenone ketone—offers a playground for synthetic chemists to explore diverse reaction pathways.

The phenolic hydroxyl group, for instance, is not limited to etherification. It can undergo a range of other reactions, such as esterification to form aryl esters, or it can be used to direct ortho-lithiation to introduce substituents on the aromatic ring. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. The benzophenone ketone is relatively stable but can be reduced to a secondary alcohol or used in reactions such as the Wittig reaction to form alkenes.

The synthesis of other complex molecules, such as UV filters and dye intermediates, often involves a benzophenone core similar to that of this compound. For example, the synthesis of 2-(4-N,N-diethylamino-2-hydroxybenzoyl)benzoic acid hexyl ester, a known UV absorber, involves the reaction of 3-N,N-diethylaminophenol with phthalic anhydride (B1165640), followed by esterification google.comgoogle.com. While not a direct use of this compound, this synthesis illustrates the utility of the 2-hydroxybenzoylbenzoate scaffold in creating functional molecules. It is conceivable that this compound could be a precursor to analogous compounds through modification of its phenolic and ester functionalities.

The following table summarizes the potential synthetic transformations of the functional groups in this compound, showcasing its versatility as a synthetic precursor:

| Functional Group | Reaction Type | Potential Product Class |

| Phenolic Hydroxyl | Etherification | Aryl ethers |

| Esterification | Aryl esters | |

| O-Alkylation | Substituted ethers | |

| Methyl Ester | Hydrolysis | Carboxylic acids |

| Amidation | Amides | |

| Transesterification | Different esters | |

| Reduction | Primary alcohols | |

| Benzophenone Ketone | Reduction | Secondary alcohols |

| Wittig Reaction | Alkenes | |

| Grignard Reaction | Tertiary alcohols |

Derivatives and Analogues of Methyl 2 4 Hydroxybenzoyl Benzoate: Synthesis and Research

Structure-Activity Relationship (SAR) Studies of Substituted Analogues

Structure-Activity Relationship (SAR) studies are crucial for deciphering how the chemical structure of a compound relates to its biological effect. For analogues of Methyl 2-(4-hydroxybenzoyl)benzoate, SAR studies have revealed key structural features that govern their activity in various biological contexts, from antimicrobial to anticancer applications.

A foundational principle in the SAR of this class is the indispensability of the benzophenone (B1666685) core itself. In studies of benzophenone-based tetraamides designed as antibacterial agents, the benzophenone unit was found to be essential for activity against resistant bacterial strains like MRSA and VRE. acs.org Any modification that eliminated this core, such as replacing it with a flexible linker, resulted in a complete loss of antibacterial and DNA-binding activity. acs.org Furthermore, the ketone group within the benzophenone structure is critical; its reduction to an alcohol leads to inactive compounds. acs.org

For anticancer applications, specific substitutions on the phenyl rings are determinant. In a series of benzophenone derivatives structurally related to the antimitotic agent combretastatin (B1194345) A-4, crystallographic analysis suggested that the presence of a proton donor on one of the aromatic rings (referred to as the B ring) may be a requirement for potent cytotoxic activity against human cancer cell lines. nih.gov This highlights the importance of hydrogen bonding capabilities in the molecule's mechanism of action. nih.gov

Extensive SAR studies have also been conducted in the search for next-generation HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These studies demonstrated that while some variability is tolerated, specific substitution patterns are optimal. For instance, creating analogues with a chlorophenyl "B-ring" and specific amide linkages on a "C-ring" linker attached to the phenolic oxygen led to compounds with potent inhibition of both wild-type and drug-resistant HIV strains. acs.org

In the context of anti-inflammatory agents, research on new benzophenone derivatives has shown that molecular hybridization—combining the benzophenone scaffold with other pharmacologically active nuclei, such as thiazole (B1198619)—can yield compounds with dual inhibitory functions. mdpi.comnih.gov SAR analysis of these hybrids indicated that the presence of a 4-phenyl-2-hydrazinothiazole group and the absence of a methoxy (B1213986) group at the C4' position on the benzophenone core are strongly correlated with the inhibition of prostaglandin (B15479496) production. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzophenone Analogues

| Target/Application | Key Structural Feature | Effect on Activity | Reference(s) |

|---|---|---|---|

| Antibacterial | Benzophenone Core | Essential for activity; replacement leads to inactivity. | acs.org |

| Antibacterial | Carbonyl Group (Ketone) | Essential; reduction to alcohol abolishes activity. | acs.org |

| Anticancer | Proton Donor on B-ring | Potentially required for cytotoxic activity. | nih.gov |

| Anti-HIV (NNRTI) | C-ring Linker & Amide | Specific configurations lead to potent inhibition of wild-type and mutant strains. | acs.org |

| Anti-inflammatory | Thiazole Nucleus Hybrid | Can confer dual inhibition of edema and neutrophil recruitment. | mdpi.comnih.gov |

| Anti-inflammatory | Absence of C4'-OCH₃ Group | Correlated with stronger inhibition of prostaglandin production. | nih.gov |

Rational Design and Synthesis of Novel Functionalized Derivatives

The rational design of derivatives of this compound involves a targeted approach where specific functional groups are introduced to achieve a desired property, such as enhanced biological activity or improved material characteristics. This design process is often guided by SAR data and computational modeling, followed by chemical synthesis.

A common and versatile method for synthesizing the core structure of these derivatives is the Friedel-Crafts acylation . This reaction typically involves the acylation of a substituted phenol (B47542) or anisole (B1667542) with a benzoyl chloride or phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. mdpi.comgoogle.com For example, in the synthesis of anti-inflammatory derivatives, various p-substituted benzoyl chlorides were reacted with toluene (B28343) using anhydrous aluminum chloride to form the substituted benzophenone skeleton, which was then further elaborated. mdpi.com Similarly, the reaction of 3-N,N-diethylaminophenol with phthalic anhydride is a key step in producing intermediates for UV absorbers. google.comchemicalbook.com To address environmental concerns, a method to perform this reaction in a molten state has been developed, significantly reducing the use of solvents like toluene. google.com

More complex synthetic strategies are employed for highly functionalized molecules. The synthesis of potent benzophenone-based HIV NNRTI inhibitors involved a multi-step sequence where the A- and B-rings of the benzophenone were constructed via metal-halogen exchange of a brominated phenol, followed by quenching with a Weinreb amide. acs.org The resulting phenolic benzophenone was then alkylated to introduce a linker, which was subsequently functionalized to build the final, complex analogue. acs.org This convergent approach allows for the systematic variation of different parts of the molecule to optimize its activity.

Rational design is also applied to create derivatives for material science applications. To develop non-volatile photoinitiators for coating compositions, 4-hydroxybenzophenone (B119663) was modified by alkoxylation . google.com In this process, the phenolic hydroxyl group is used to initiate the polymerization of propylene (B89431) oxide and ethylene (B1197577) oxide, creating a hydroxyl-terminated polyether chain attached to the benzophenone. google.com This structural modification makes the resulting derivative non-volatile, preventing it from evaporating from a paint film and thereby improving the coating's long-term durability and gloss retention. google.com

Table 2: Synthetic Strategies for Functionalized Benzophenone Derivatives

| Synthetic Method | Reactants | Target Derivative Type | Purpose of Design | Reference(s) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Substituted Benzoyl Chloride + Toluene | Anti-inflammatory agents | Introduce specific substituents to modulate biological activity. | mdpi.com |

| Molten State Reaction | 3-Diethylaminophenol (B49911) + Phthalic Anhydride | UV Absorber Intermediates | Create a greener synthesis route with reduced solvent use. | google.com |

| Metal-Halogen Exchange & Weinreb Amide Quench | Brominated Phenol + Weinreb Amide | HIV NNRTI Inhibitors | Build a complex, multi-ring system for high-potency biological targeting. | acs.org |

| Alkoxylation | 4-Hydroxybenzophenone + Alkylene Oxides | Polymer Photoinitiators | Add a polyether chain to increase molecular weight and reduce volatility. | google.com |

Impact of Directed Structural Modifications on Chemical Reactivity and Properties

Directed structural modifications to the benzophenone scaffold, such as the addition of electron-donating or electron-withdrawing substituents, have a profound impact on the molecule's fundamental chemical reactivity, particularly its photochemical properties. The benzophenone chromophore is well-known for its photoreduction reactions, and the kinetics of these processes are highly sensitive to ring substitution. acs.orgnih.gov

Studies on the photoreduction of benzophenone derivatives by an alcohol have shown a remarkable dependence of the reaction rate coefficients on the nature of the ring substituents. nih.govacs.org This effect is primarily caused by a significant change in the activation energy of the reaction. The stability of the aromatic ketyl radical formed during the reaction is a determining factor; substituents that stabilize this radical intermediate will lower the activation energy and increase the reaction rate. nih.gov The influence of substituents can be effectively quantified using the Hammett parameter, which shows a good linear correlation with the activation parameters of the photoreduction. acs.org For instance, both electron-donating groups (like methoxy) and electron-withdrawing groups (like trifluoromethyl) alter the reaction kinetics compared to unsubstituted benzophenone. nih.gov

The position of the substituent also matters. Intramolecular photoredox reactions of certain 3-(hydroxymethyl)benzophenone derivatives are influenced by substituents on the adjacent phenyl ring. cdnsciencepub.com Derivatives with p-methylphenyl and p-methoxyphenyl groups were found to undergo an acid-catalyzed intramolecular photoredox reaction, whereas the m-methoxyphenyl analogue did not. cdnsciencepub.com This difference in reactivity can be rationalized by examining the changes in the molecular orbital coefficients of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). cdnsciencepub.com

Furthermore, the introduction of different substituents at the meta positions can create competition between different photochemical pathways. researchgate.net The presence of both an electron-donating group (like hydroxyl) and an electron-withdrawing group (like fluorine) on the meta positions can influence "meta-effect" photochemical reactions by stabilizing the crucial biradical intermediates involved in these pathways. researchgate.net

Table 3: Effect of Structural Modifications on the Chemical Reactivity of Benzophenone Derivatives

| Modification | Property Affected | Observation | Underlying Principle | Reference(s) |

|---|---|---|---|---|

| Ring Substitution (e.g., -CF₃, -OCH₃) | Photoreduction Kinetics | Reaction rates show remarkable dependence on the substituent. | Change in activation energy and stability of the ketyl radical intermediate. | acs.orgnih.govacs.org |

| Positional Isomerism (para vs. meta) | Intramolecular Photoredox | para-Substituted derivatives are reactive while meta may not be. | Changes in molecular orbital coefficients (HOMO/LUMO). | cdnsciencepub.com |

| Multiple meta Substituents | Photochemical Pathways | Influences competition between different "meta-effect" reactions. | Stabilization of reactive biradical intermediates. | researchgate.net |

| Alkoxylation | Physical Properties | Increases molecular weight and boiling point, reducing volatility. | Addition of a long polyether chain. | google.com |

Conclusion and Future Research Perspectives for Methyl 2 4 Hydroxybenzoyl Benzoate

Synthesis of Current Academic Understanding

Methyl 2-(4-hydroxybenzoyl)benzoate (C15H12O4) is primarily recognized as a precursor in the synthesis of various organic molecules, including the antispasmodic drug pitofenone (B1678488). nih.gov Its molecular structure, featuring two benzene (B151609) rings with a dihedral angle of 64.0 (6)°, has been elucidated through crystal structure analysis. nih.gov The stability of its crystal packing is maintained by O—H···O hydrogen bonds and weak C—H···O intermolecular interactions. nih.gov

The benzophenone (B1666685) scaffold, of which this compound is a derivative, is a ubiquitous structure in medicinal chemistry. nih.gov Various synthetic strategies, such as the Fries rearrangement and Friedel-Crafts acylation, have been employed to create a diverse range of substituted benzophenones. nih.govnih.gov These derivatives have been investigated for a variety of biological activities, including anti-inflammatory and antitumor effects. nih.govrsc.org For instance, certain benzoate-substituted benzophenones have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. nih.gov

Identification of Remaining Knowledge Gaps and Unexplored Areas

Despite the foundational knowledge of its structure and role as a synthetic intermediate, significant gaps remain in the comprehensive understanding of this compound. While the broader class of benzophenones has been explored for various biological activities, the specific pharmacological profile of this compound itself remains largely uncharacterized. nih.gov

A significant portion of the existing research focuses on the synthesis and crystal structure of the compound, with limited investigation into its direct biological applications or its potential as a lead compound in drug discovery. nih.gov Furthermore, while the synthesis of related benzophenone derivatives has been extensively documented, there is a lack of comparative studies detailing the most efficient and environmentally benign synthesis routes specifically for this compound.

The photophysical properties of this compound are another underexplored area. While related benzophenone-carbazole dyads have been studied for their phosphorescence, the specific luminescent characteristics of this compound are not well-documented. researchgate.net Understanding these properties could open up applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Proposed Future Research Directions and Emerging Opportunities for Innovation

The existing knowledge base provides a strong foundation for future investigations into this compound, with several promising research directions and opportunities for innovation.

Pharmacological Screening and Drug Discovery: A primary focus for future research should be the comprehensive biological evaluation of this compound. Screening for a wide range of pharmacological activities, including but not limited to anticancer, antioxidant, and antimicrobial properties, could unveil novel therapeutic applications. rsc.orgresearchgate.net Given that various substituted benzophenones exhibit interesting biological profiles, a systematic exploration of the structure-activity relationship starting from this core molecule could be a fruitful endeavor. nih.gov

Advanced Synthesis and Catalysis: There is an opportunity to develop more sustainable and efficient synthetic methodologies for this compound and its derivatives. This could involve the exploration of novel catalysts or the optimization of existing methods like the Friedel-Crafts reaction to improve yields and reduce environmental impact. nih.govgoogle.com

Materials Science Applications: The investigation of the photophysical properties of this compound could lead to its application in materials science. Research into its potential as a photostabilizer, similar to other benzophenone derivatives used in sunscreens, or as a component in advanced optical materials warrants attention. researchgate.netlgbchem.com

Computational Modeling and Mechanistic Studies: In silico studies, including molecular docking and network pharmacology, can be employed to predict potential biological targets and mechanisms of action for this compound. nih.govrsc.org These computational approaches can guide experimental work and accelerate the discovery of new applications.

A summary of key research areas and their potential impact is presented in the table below:

| Proposed Research Direction | Key Focus Areas | Potential Impact |

| Pharmacological Evaluation | Anticancer, antioxidant, anti-inflammatory, and antimicrobial screening. | Discovery of new therapeutic agents. |

| Advanced Synthesis | Development of green and efficient synthetic routes. | Cost-effective and environmentally friendly production. |

| Materials Science | Investigation of photophysical and electronic properties. | Applications in OLEDs, photostabilizers, and other advanced materials. |

| Computational Studies | Molecular docking, network pharmacology, and mechanistic elucidation. | Rational drug design and targeted experimental validation. |

Q & A

Q. What are the established methods for synthesizing Methyl 2-(4-hydroxybenzoyl)benzoate, and how are intermediates characterized?

this compound can be synthesized via esterification or Friedel-Crafts acylation, followed by purification via recrystallization. For example, analogous benzoate derivatives are synthesized using sodium hydride in toluene with ethyl benzoate, followed by acid quenching and recrystallization from ethanol . Characterization typically involves:

- 1H NMR : To confirm ester and aromatic proton environments (e.g., δ 3.9 ppm for methyl ester groups).

- HRMS : For precise molecular weight validation .

- X-ray crystallography : To resolve molecular geometry and confirm regiochemistry .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Data collection uses diffractometers like the Oxford Diffraction Xcalibur Eos Gemini, with absorption correction via multi-scan methods. Refinement employs SHELXL (from the SHELX suite), which optimizes parameters like bond lengths and angles. For this compound, refinement yielded R = 0.042 and wR = 0.117, with a C–C bond precision of ±0.002 Å .

Q. What spectroscopic techniques are critical for verifying the purity and functional groups of this compound?

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and benzoyl groups).

- UV-Vis : Identifies π→π* transitions in aromatic systems.

- HPLC : Assesses purity, especially when synthesizing derivatives for biological studies .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physical properties of this compound?

The crystal structure reveals O–H⋯O hydrogen bonds between the hydroxybenzoyl group and ester oxygen, forming C(8) chains along the [101] direction. Weak C–H⋯O interactions further stabilize the lattice, affecting melting points and solubility. Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict polymorphism .

Q. What strategies resolve contradictions in synthetic yields or crystallization outcomes for this compound?

- Condition optimization : Varying solvents (e.g., ethanol vs. toluene) and reaction temperatures to improve yield.

- Additive screening : Using catalysts like DMAP for esterification.

- Crystallography-guided design : Adjusting substituents to modulate hydrogen-bonding networks, as seen in analogs like Methyl 4-(4-formyl-2-nitrophenoxy)benzoate .

Q. How can computational modeling predict the reactivity or biological activity of this compound derivatives?

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict electrophilic sites for functionalization.

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock Vina. For example, similar quinoline-carboxylate derivatives show potential as kinase inhibitors .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.